2-((5-氨基-1,3,4-噻二唑-2-基)硫代)乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

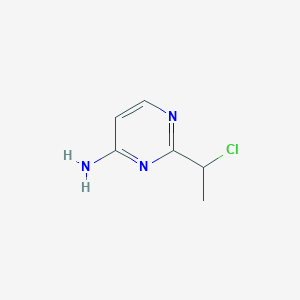

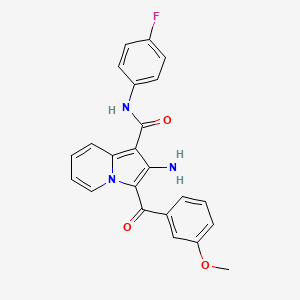

“2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)acetonitrile” is a chemical compound that has been studied for its potential biological activities . It is a derivative of 1,3,4-thiadiazole, a five-membered heterocycle that displays a broad spectrum of biological activities .

Synthesis Analysis

The compound can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process yields high isolated yields .Molecular Structure Analysis

The molecular structure of “2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)acetonitrile” is complex, with a linear formula of C11H9F3N4OS2 . The molecular weight is 334.344 .Chemical Reactions Analysis

The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole, a related compound, has been investigated in the absence and presence of electrochemically generated p-benzoquinone . This study suggests that the compound could undergo an "electron transfer + chemical reaction (EC) mechanism" .科学研究应用

噻二唑衍生物的合成:

- Golovchenko 等人 (2004) 报告了从 2-酰胺基-3,3-二氯丙烯腈开始合成新的 1,3,4-噻二唑衍生物。此过程包括形成 5-烷基(芳基)氨基-1,3,4-噻二唑-2-基(酰胺基)乙腈及其进一步环化为 2-(5-氨基-1,3-恶唑-2-基)-1,3,4-噻二唑衍生物 (Golovchenko 等人,2004)。

抗癌活性:

- Acar Çevik 等人 (2020) 探索了 N-(5-取代-1,3,4-噻二唑-2-基)-2-[(5-(取代氨基)-1,3,4-噻二唑-2-基)硫代]乙酰胺衍生物的合成并研究了它们的抗癌活性。一种化合物对 MCF7 和 A549 癌细胞系表现出有希望的细胞毒活性 (Acar Çevik 等人,2020)。

α-葡萄糖苷酶抑制活性:

- Saeedi 等人 (2020) 设计并合成了具有 α-葡萄糖苷酶抑制活性的新型 5-芳基异恶唑-1,3,4-噻二唑杂化物。一种化合物被确定为有效的 α-葡萄糖苷酶抑制剂,这可能在抗糖尿病药物发现中具有重要意义 (Saeedi 等人,2020)。

抗菌活性:

- Alabdeen (2021) 证明了 1,3,4-噻二唑的衍生物,包括 [(5-氨基-1,3,4-噻二唑-2-基) 二硫代] 乙酸,在冷却液中作为抗菌剂具有生物活性,对各种细菌表现出疗效 (Alabdeen,2021)。

新型化合物的合成:

- Elnagdi 等人 (2002) 对噻二唑-2-基乙腈与不同亲电试剂的反应性进行了研究,从而合成了各种噻吩和硫代酯衍生物 (Elnagdi 等人,2002)。

噻唑和硒唑的合成:

- Moriarty 等人 (1992) 开发了一种使用 [羟基(甲苯磺酰氧基)碘]苯、羰基化合物和硫脲或硒脲的一锅合成 2-氨基-或 2-(芳基氨基)噻唑的方法 (Moriarty 等人,1992)。

作用机制

Target of Action

The primary target of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)acetonitrile is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease . The docking results were in good agreement with experimental results and indicate that synthesized compounds could interact well with the active site of the urease enzyme .

Biochemical Pathways

The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This process is critical for the survival of certain bacteria, such as Helicobacter pylori, as the conversion of urea to ammonia leads to an increase in pH, which is essential for their survival .

Pharmacokinetics

This makes the compound capable of easily crossing through cell membranes .

Result of Action

The result of the compound’s action is the inhibition of the urease enzyme, which can disrupt the survival mechanisms of certain bacteria . The compound shows high activity against the urease enzyme, with IC50 values ranging from 2.85 to 5.83 µM .

Action Environment

The thiadiazole ring in the compound is unstable in an alkaline environment, and it is easy to open the ring to produce by-products . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment .

属性

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4S2/c5-1-2-9-4-8-7-3(6)10-4/h2H2,(H2,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVBOQVOUOWILA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)SC1=NN=C(S1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)acetonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methylbenzyl)-1H-pyrrol-3(2H)-one](/img/structure/B2996068.png)

![2-[(3-chloro-2-methylphenyl)amino]-N-[2-(diethylamino)ethyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2996069.png)

![2-[(2-Fluorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)